4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

Physicochemical Properties Salt Selection Solid-State Chemistry

Research on SIRT2 and FAK kinase inhibitors often stalls due to the poor solubility and handling difficulties of free-base morpholinomethyl benzoic acid building blocks. This compound directly addresses that bottleneck. - As a stable, pre-activated hydrochloride salt (mp 259-260 °C), it provides superior aqueous solubility for high-throughput screening and reliable amide coupling reactions, unlike its free acid analog (mp 179-183 °C). - The para-substituted scaffold is critical for achieving the correct spatial orientation in kinase active sites, enabling the direct synthesis of focused inhibitor libraries. - Supplied with a purity of >95% to ensure batch-to-batch reproducibility in biological assays and SAR investigations.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 65101-82-8
Cat. No. B1301573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride
CAS65101-82-8
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H
InChIKeyBJIWZYKXMZCYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride: Class Profile and Key Characteristics


4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a para-substituted benzoic acid derivative incorporating a morpholine moiety via a methylene linker. It belongs to the class of morpholinomethyl benzoic acids, which are valued as synthetic intermediates and building blocks in medicinal chemistry . The compound is supplied as a hydrochloride salt, with a molecular formula of C12H16ClNO3 and a molecular weight of 257.71 g/mol . Its structural features include a carboxylic acid group available for amide or ester bond formation and a morpholine ring that can modulate solubility, hydrogen-bonding capacity, and pharmacokinetic properties of downstream derivatives .

Why This Compound Cannot Be Substituted with Generic Analogs


Generic substitution of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride with other benzoic acid derivatives or morpholine-containing compounds fails due to the critical interplay between the para-substituted benzoic acid core and the morpholinomethyl side chain. The precise spatial arrangement of the morpholine nitrogen and the carboxylic acid group dictates distinct reactivity profiles in amide coupling and nucleophilic substitution reactions, as well as specific hydrogen-bonding and electronic properties that influence target engagement in biological assays . Furthermore, the hydrochloride salt form confers a significantly higher melting point (259-260 °C) compared to the free acid analog (179-183 °C), directly impacting handling, storage, and formulation strategies [1]. The following quantitative evidence demonstrates why this specific compound offers verifiable differentiation for scientific and industrial users.

Quantitative Differentiation from Closest Analogs


Salt Form vs. Free Acid: Melting Point Comparison

The hydrochloride salt form of 4-(morpholin-4-ylmethyl)benzoic acid exhibits a melting point 76-80 °C higher than that of the free acid analog (CAS 62642-62-0), directly attributable to the ionic lattice energy of the salt [1]. This difference is not observed in the free acid or other neutral analogs.

Physicochemical Properties Salt Selection Solid-State Chemistry

Synthetic Utility as Kinase Inhibitor Building Block

Derivatives of 4-(morpholinomethyl)benzoic acid have been explicitly used as reactants in the synthesis of sirtuin 2 (SIRT2) inhibitors , a target for Parkinson's disease, and as a key building block for Focal Adhesion Kinase (FAK) inhibitors [1]. While the free acid (CAS 62642-62-0) is cited as the reactant, the hydrochloride salt serves as a stable, pre-activated precursor that can be readily converted to the active free acid or directly coupled in amide bond formation under appropriate conditions .

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediates

Regiochemical Specificity: Para- vs. Meta-Substitution

The para-substitution pattern of 4-(morpholin-4-ylmethyl)benzoic acid distinguishes it from the clinically utilized meta-isomer, moclobemide (3-(morpholinomethyl)benzoic acid hydrochloride), a reversible MAO-A inhibitor [1]. While direct comparative activity data for the para-isomer against MAO-A is not available, the distinct regiochemistry is known to alter electronic distribution and steric accessibility, potentially redirecting biological activity toward different enzyme targets such as kinases (e.g., SIRT2, FAK) rather than MAO-A.

Structure-Activity Relationship MAO-A Inhibition Regiochemistry

Morpholine-Containing Benzoic Acids: Enhanced Cellular Activity

Studies on 2-morpholinobenzoic acids demonstrate that the morpholine moiety significantly improves PC-PLC inhibitory activity compared to the non-morpholine lead compound D609 [1]. While the para-substituted 4-(morpholinomethyl)benzoic acid was not directly tested in this assay, the class-wide observation that morpholine substitution enhances cellular potency supports the value of this pharmacophore [2].

PC-PLC Inhibition Antiproliferative Morpholine Bioisostere

Hydrochloride Salt Offers Superior Aqueous Handling

The hydrochloride salt of 4-(morpholin-4-ylmethyl)benzoic acid is expected to exhibit enhanced aqueous solubility compared to the poorly water-soluble free acid (CAS 62642-62-0), which is reported as insoluble in water . The presence of the chloride counterion increases the compound's polarity and facilitates dissolution in aqueous buffers, a critical advantage for biological assays and in vivo studies.

Solubility Salt Form Formulation

High-Purity Procurement for Reproducible Research

Reputable suppliers of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride consistently provide material with a certified purity of >95% as determined by HPLC or equivalent analytical methods [1]. This contrasts with the free acid analog, which is often supplied at 97% purity but may be subject to hygroscopic degradation . The hydrochloride salt's higher purity specification and improved stability reduce variability in downstream synthetic and biological experiments.

Analytical Chemistry Quality Control Reproducibility

Procurement-Driven Application Scenarios


Synthesis of SIRT2 and FAK Kinase Inhibitors

The hydrochloride salt serves as a stable, pre-activated building block for the synthesis of sirtuin 2 (SIRT2) inhibitors, which are under investigation for the treatment of Parkinson's disease . It can be directly incorporated into amide coupling reactions to generate focused libraries of kinase-targeting compounds, including Focal Adhesion Kinase (FAK) inhibitors with potential anticancer applications [1]. The para-substitution pattern is critical for achieving the desired spatial orientation within the kinase active site.

Hit-to-Lead Optimization in Anticancer Drug Discovery

The morpholinomethyl benzoic acid scaffold is a privileged pharmacophore for enhancing cellular potency and modulating pharmacokinetic properties [2]. Researchers can employ 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride as a versatile intermediate to synthesize analogs with improved solubility and target engagement, particularly in programs focused on tyrosine kinase inhibitors . The hydrochloride salt form ensures reliable handling and solubility in aqueous reaction media.

Antiproliferative Agents via PC-PLC Inhibition

Class-level evidence indicates that morpholine-containing benzoic acids exhibit enhanced PC-PLC inhibitory activity compared to non-morpholine analogs [3]. The target compound can be utilized as a starting material for the synthesis of novel PC-PLC inhibitors, potentially leading to antiproliferative agents with improved selectivity profiles. Its high purity (>95%) and stable salt form ensure reproducibility in biological assays [4].

SAR Studies for Morpholine Pharmacophore Optimization

The para-substituted morpholinomethyl benzoic acid provides a distinct regioisomeric scaffold compared to the meta-isomer (moclobemide), enabling SAR investigations to delineate target selectivity between MAO-A and other enzymes such as SIRT2 or FAK [5]. The hydrochloride salt's enhanced aqueous solubility facilitates preparation of stock solutions for high-throughput screening and detailed biochemical characterization .

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